molecular formula C11H13NO2S B3846464 3-(2-methoxyphenoxy)propyl thiocyanate

3-(2-methoxyphenoxy)propyl thiocyanate

Cat. No.: B3846464
M. Wt: 223.29 g/mol
InChI Key: UZWANBJBQQMBOA-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)propyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a methoxyphenoxy group attached to a propyl chain, which is further linked to a thiocyanate group. Thiocyanates are valued for their ability to efficiently access various sulfur-containing functional groups and scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)propyl thiocyanate typically involves the reaction between an alkyl halide and an alkali thiocyanate in aqueous media. For instance, the preparation of isopropyl thiocyanate can be achieved by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . This method can be adapted for the synthesis of this compound by using the appropriate alkyl halide and reaction conditions.

Industrial Production Methods

Industrial production of thiocyanates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)propyl thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkali metal cyanides and sulfenyl chlorides. The reactions are typically carried out in aqueous or alcoholic media.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted thiocyanates and isothiocyanates.

    Oxidation Reactions: Thiocarbamates.

    Reduction Reactions: Thioates and cyanides.

Scientific Research Applications

3-(2-methoxyphenoxy)propyl thiocyanate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)propyl thiocyanate involves its interaction with molecular targets and pathways within biological systems. Thiocyanates can modulate various biochemical pathways, leading to their observed biological effects. For instance, they can inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyphenoxy)propyl thiocyanate is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiocyanates and contributes to its specific applications in research and industry .

Properties

IUPAC Name

3-(2-methoxyphenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-13-10-5-2-3-6-11(10)14-7-4-8-15-9-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWANBJBQQMBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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